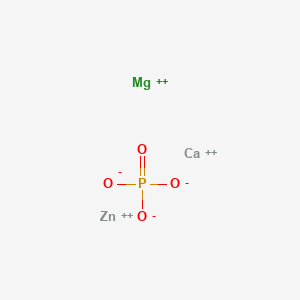
Phosphoric acid, calcium magnesium zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, calcium magnesium zinc salt is a complex inorganic compound that combines the elements phosphorus, calcium, magnesium, and zinc. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used in coatings, fertilizers, and as a nutritional supplement due to its beneficial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid, calcium magnesium zinc salt typically involves the reaction of phosphoric acid with calcium, magnesium, and zinc salts. One common method is the chemical conversion coating process, where phosphoric acid reacts with metal ions in a solution to form the desired compound. The reaction conditions often include a controlled pH, temperature, and concentration of reactants to ensure the formation of a stable and homogeneous product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical conversion processes. These processes involve the use of phosphoric acid baths containing calcium, magnesium, and zinc ions. The reaction is carefully monitored and controlled to produce high-quality coatings or salts that meet industrial standards. The use of accelerating agents such as nitrates, nitrites, and peroxides can enhance the reaction rate and improve the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, calcium magnesium zinc salt undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with acids and bases to form salts and water.
Precipitation Reactions: Forms insoluble precipitates when mixed with certain reagents.
Complexation Reactions: Forms complex ions with other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various phosphates, such as calcium phosphate, magnesium phosphate, and zinc phosphate. These products have significant industrial and biological applications .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, calcium magnesium zinc salt has numerous scientific research applications:
Chemistry: Used in the synthesis of complex inorganic compounds and as a reagent in various chemical reactions.
Biology: Plays a role in nutrient utilization and metabolic processes in plants and animals.
Medicine: Used in supplements to provide essential minerals and in dental care products for remineralization of teeth.
Industry: Applied in coatings to improve corrosion resistance, wear resistance, and biocompatibility of metals
Wirkmechanismus
The mechanism of action of phosphoric acid, calcium magnesium zinc salt involves the release of calcium, magnesium, and zinc ions, which interact with biological molecules and cellular structures. These ions play crucial roles in various biochemical pathways, including bone mineralization, enzyme activation, and cellular signaling. The phosphate ions act as buffers and participate in energy metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Phosphate: Commonly used in supplements and fertilizers.
Magnesium Phosphate: Used in medicine and as a food additive.
Zinc Phosphate: Applied in coatings and as a corrosion inhibitor.
Uniqueness
Phosphoric acid, calcium magnesium zinc salt is unique due to its combination of multiple essential minerals, which provides a broader range of applications and benefits compared to individual phosphates. Its ability to improve the properties of coatings and its role in biological systems make it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
68052-05-1 |
|---|---|
Molekularformel |
CaMgO4PZn+3 |
Molekulargewicht |
224.7 g/mol |
IUPAC-Name |
calcium;magnesium;zinc;phosphate |
InChI |
InChI=1S/Ca.Mg.H3O4P.Zn/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);/q2*+2;;+2/p-3 |
InChI-Schlüssel |
UYIPPRMENLKSKD-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Mg+2].[Ca+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)











